molecular formula C20H18ClN3O2 B12165201 N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B12165201
M. Wt: 367.8 g/mol
InChI Key: UOMNWGYFDGVLFB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropyl group, and a chlorinated methoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl-substituted pyrazole.

    Attachment of the chlorinated methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 5-chloro-2-methoxyphenylamine and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-2-(mesityloxy)acetamide: Contains a mesityloxy group instead of a pyrazole ring.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, cyclopropyl group, and chlorinated methoxyphenyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C20H18ClN3O2/c1-26-19-10-9-14(21)11-17(19)22-20(25)18-12-16(13-7-8-13)23-24(18)15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3,(H,22,25)

InChI Key

UOMNWGYFDGVLFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4

Origin of Product

United States

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